4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
Description
Propriétés
IUPAC Name |
4-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-4-3-11-21-12-15(20-17(13)21)9-10-19-18(22)14-5-7-16(23-2)8-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHSDDTXUTMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Introduction of the Ethylamine Side Chain
The ethylamine linker at the 2-position of imidazo[1,2-a]pyridine is introduced via nucleophilic substitution or reductive amination. Source demonstrates a palladium-catalyzed coupling strategy, where 2-bromo-8-methylimidazo[1,2-a]pyridine reacts with ethylenediamine in the presence of NaBH₄ as a reducing agent. Alternatively, a two-step process involving bromination followed by Buchwald-Hartwig amination with ethylamine has been reported.
Example Procedure (Adapted from):
-
Bromination: Treat 8-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in DMF at 0°C to yield 2-bromo-8-methylimidazo[1,2-a]pyridine.
-
Amination: React the brominated intermediate with ethylenediamine using Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C for 12 hours.
-
Purification: Isolate the product via flash chromatography (EtOAc/hexane, 1:3).
Coupling with 4-Methoxybenzoyl Chloride
The final step involves acylating the ethylamine intermediate with 4-methoxybenzoyl chloride. Source outlines a protocol for analogous benzamide formations, utilizing NaH as a base in anhydrous THF. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Optimized Conditions (Derived from):
-
Reactants: 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethylamine (1 eq), 4-methoxybenzoyl chloride (1.2 eq).
-
Base: Sodium hydride (1.5 eq).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Temperature: 0°C to room temperature, 4 hours.
Purification:
-
Chromatography: Silica gel column (EtOAc/hexane, 1:2).
-
Recrystallization: Ethanol/water (7:3) yields crystalline product.
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
The imidazo[1,2-a]pyridine formation proceeds through a tandem imine formation and cyclization. Microwave irradiation accelerates the reaction by enhancing molecular collisions, as noted in. The methyl group at the 8-position arises from the 4-methyl substituent on the starting 2-aminopyridine.
Acylation Side Reactions
Over-acylation is a common side reaction during benzamide formation. Source highlights that using a slight excess of benzoyl chloride (1.2 eq) and low temperatures (0°C) minimizes diacylation. Additionally, NaH effectively deprotonates the amine without inducing hydrolysis of the acyl chloride.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Scalability and Industrial Considerations
The microwave-assisted method () is scalable to gram-scale without significant yield drops. However, palladium-catalyzed amination () requires rigorous exclusion of moisture and oxygen for reproducibility. Alternative methods using copper(I) catalysts (e.g., CuI) have been explored for large-scale synthesis but show lower regioselectivity.
Comparative Analysis of Synthetic Routes
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H2O2) can be used to oxidize specific functional groups within the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Applications De Recherche Scientifique
Structure and Composition
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
The structure includes a methoxy group and an imidazo[1,2-a]pyridine moiety, which are known to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. The target of these studies often includes:
- c-KIT Kinase Inhibition : Mutated forms of c-KIT are implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Compounds like 4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide are being investigated for their ability to inhibit c-KIT activity, potentially leading to reduced tumor growth and proliferation .
Neuroprotective Effects
Emerging studies suggest that imidazo[1,2-a]pyridine derivatives may possess neuroprotective effects. These compounds could mitigate neurodegenerative processes through:
- Free Radical Scavenging : The presence of the methoxy group may enhance antioxidant activity.
- Modulation of Neurotransmitter Systems : Potential interactions with serotonin and dopamine receptors have been hypothesized.
Antimicrobial Properties
Some research has explored the antimicrobial potential of related compounds. The unique structure may confer activity against various pathogens through:
- Disruption of Bacterial Cell Walls : Similar compounds have shown efficacy in disrupting bacterial membranes.
- Inhibition of Biofilm Formation : Targeting biofilm-associated infections is an area of active research.
Table 1: Summary of Relevant Case Studies
Mécanisme D'action
The mechanism by which 4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Key Structural Differences
Key Observations :
Pharmacological and Physicochemical Properties
Functional Insights :
- GABAA Receptor Modulation: DS2OMe () is a known δ-subunit-selective GABAA receptor positive allosteric modulator.
- Metabolic Stability : The ethyl linker may undergo oxidative metabolism (e.g., CYP450), whereas DS2OMe’s thiophene and ’s phenyl linkers are more metabolically stable .
Activité Biologique
4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is . Its structure includes a methoxy group and an imidazo[1,2-a]pyridine moiety, which are significant for its biological interactions.
Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, leading to a range of effects:
- Anticancer Activity : Compounds in this class often exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, related compounds have shown efficacy against various cancer types through mechanisms such as inhibition of kinase activity and disruption of cellular signaling pathways .
- Antimicrobial Activity : The structural features of imidazo[1,2-a]pyridines contribute to their antimicrobial properties. They have demonstrated effectiveness against both bacterial and fungal strains in vitro .
Case Studies
- Anticancer Studies : A study investigating similar benzamide derivatives found that certain compounds exhibited significant inhibition of RET kinase activity, which is crucial in various cancers. The structure-activity relationship (SAR) indicated that modifications to the benzamide structure could enhance potency against cancer cell lines .
- Antimicrobial Studies : Another study highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. Compounds were tested against a range of pathogens, showing varying degrees of effectiveness. The presence of electron-withdrawing and electron-donating groups on the aromatic ring was linked to increased antibacterial activity .
Data Table: Biological Activities
Q & A
Q. What synthetic routes are recommended for 4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling and cyclization reactions. Key steps include:
- Core imidazo[1,2-a]pyridine formation : Cyclization of 2-aminopyridine derivatives with α-halo ketones under reflux in ethanol or acetonitrile .
- Benzamide coupling : Reacting the imidazo[1,2-a]pyridine intermediate with 4-methoxybenzoyl chloride using a coupling agent like HATU or EDCI in DMF .
- Optimization : Yield improvements (70–85%) are achieved via temperature control (60–80°C), inert atmospheres, and catalyst screening (e.g., In(OTf)₃ for cyclization) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : ¹H/¹³C-NMR for backbone verification (e.g., imidazo[1,2-a]pyridine protons at δ 7.2–8.5 ppm, methoxy group at δ 3.8 ppm) .
- Purity assessment : HPLC with reverse-phase C18 columns (MeCN/H₂O gradients) and UV detection (retention time ~56 min, >99% purity) .
- Mass spectrometry : LC-MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z 350.09) .
Q. What in vitro pharmacological screening methods have been used to evaluate its biological activity?
- Target identification : Fluorometric imaging plate reader (FMP) assays for GABA-A δ-subunit receptor modulation .
- Pathway inhibition : Hedgehog (Hh) pathway screening using Shh-Light II (Shh-L2) cells and alkaline phosphatase (AP) assays (IC₅₀ ~10–50 nM) .
- Cell viability : MTT assays in cancer lines (e.g., PANC-1, SUIT-2) to assess growth inhibition .
Advanced Research Questions
Q. How do structural modifications of the imidazo[1,2-a]pyridine core affect pharmacokinetics and selectivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 8-position enhances metabolic stability but may reduce blood-brain barrier penetration .
- Selectivity optimization : Methylation at the imidazo[1,2-a]pyridine 2-position improves δ-subunit GABA-A receptor affinity (Kᵢ < 50 nM) over α/β isoforms .
- In vitro ADME : Microsomal stability assays (human liver microsomes) and PAMPA-BBB for permeability profiling .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement (e.g., stromal Gli1 reduction in xenografts) .
- Metabolite identification : LC-HRMS to detect active metabolites (e.g., hydroxylation at the methoxy group) .
- Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) to maintain therapeutic concentrations .
Q. Which computational methods predict binding modes to δ-subunit GABA-A receptors?
- Molecular docking : Glide SP/XP protocols with cryo-EM receptor structures (PDB: 6×3T) to map key interactions (e.g., benzamide carbonyl with Arg220) .
- MD simulations : 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å) .
- Free energy calculations : MM-GBSA to rank derivatives by ΔG (e.g., methoxy vs. ethoxy substitutions) .
Q. How can deuterium isotope effects probe metabolic stability of the methoxy group?
- Deuterated analogs : Synthesize 4-(methoxy-d₃) derivatives via Pd-catalyzed deuteration .
- In vitro stability : Compare t₁/₂ in liver microsomes (e.g., deuterium reduces CYP2D6-mediated demethylation by 2–3×) .
- Mass spectrometry : Use HRMS/MS to track deuterium retention in metabolites .
Q. What crystallographic techniques confirm chiral intermediates in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
